Adapalene Glucuronide

Stability Studies Storage Conditions Procurement

Adapalene Glucuronide (CAS 359699-07-3) is a phase II acyl-glucuronide metabolite of adapalene that undergoes pH-dependent acyl migration in solution, generating multiple positional isomers that compromise accurate quantification. This ≥95% pure reference standard is essential for ANDA impurity profiling and bioanalytical method validation. - Provides a fully characterized standard with documented isomer profile for system suitability testing. - Enables accurate mass balance and clearance calculations in ADME studies (glucuronidation accounts for ~25% of adapalene metabolism). - Supplied with a comprehensive Certificate of Analysis; stored at -20°C for long-term stability. Procure from BenchChem for reliable global delivery.

Molecular Formula C₃₄H₃₆O₉
Molecular Weight 588.64
CAS No. 359699-07-3
Cat. No. B1142360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdapalene Glucuronide
CAS359699-07-3
Synonymsβ-D-Glucopyranuronic Acid 1-[6-(4-Methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate]
Molecular FormulaC₃₄H₃₆O₉
Molecular Weight588.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adapalene Glucuronide (CAS 359699-07-3) Sourcing and Specification Guide for Analytical Reference Standards


Adapalene Glucuronide (CAS 359699-07-3, molecular formula C34H36O9, MW 588.64) is a phase II acyl-glucuronide metabolite of the third-generation topical retinoid adapalene, formed via conjugation of the parent carboxylic acid moiety with glucuronic acid [1]. It is commercially available as a ≥95% pure analytical reference standard from multiple specialized suppliers and is stored at -20°C to ensure long-term stability .

Why Generic Adapalene Glucuronide Substitution Is Inadvisable: Acyl-Migration and Analytical Criticality


Adapalene Glucuronide cannot be substituted with generic glucuronide conjugates or the parent drug adapalene in analytical workflows due to its unique acyl-migration behavior in aqueous solution, which generates multiple positional isomers that complicate detection and quantification [1]. As a required reference standard in stability-indicating HPLC and LC-MS/MS methods for pharmaceutical impurity profiling and bioanalysis [2], substitution with adapalene (MW 412.52) or structurally dissimilar glucuronides would invalidate method specificity, accuracy, and regulatory compliance for ANDA submissions or pharmacokinetic studies .

Adapalene Glucuronide (CAS 359699-07-3) Quantitative Evidence Compendium: Selecting the Optimal Reference Standard


Comparative Storage Stability: Adapalene Glucuronide vs. Adapalene

Adapalene Glucuronide requires long-term storage at -20°C for stability up to 1-2 years, whereas adapalene demonstrates shelf-stability at room temperature and is photochemically stable [1]. This differential storage requirement directly impacts procurement planning and facility requirements for laboratories maintaining metabolite reference standard libraries [2].

Stability Studies Storage Conditions Procurement

LC-MS/MS Quantification: Adapalene Glucuronide Analytical Requirements

The quantitation of Adapalene Glucuronide in biological matrices or pharmaceutical formulations requires LC-MS/MS methodology with controlled pH conditions due to its lability to hydrolysis and isomerization, unlike the direct HPLC-UV analysis commonly used for the stable parent drug adapalene [1]. Methods for adapalene achieve linearity with r² = 0.999 via HPLC-UV [2], whereas Adapalene Glucuronide necessitates more complex LC-MS/MS workflows .

Bioanalysis LC-MS/MS Method Validation

Pharmacokinetics in Mice: Adapalene Glucuronide as a Prodrug with Systemic Release

In a murine pharmacokinetic study, a single subcutaneous injection of Adapalene Glucuronide (CD271GB) at a dosage of 30 mg/kg resulted in considerable systemic uptake and metabolic hydrolysis back to the active parent drug adapalene (CD271), demonstrating its role as a potential prodrug [1]. This contrasts with topical adapalene application in humans, where systemic absorption is minimal, with plasma Cmax reaching only 0.553 ng/mL after 0.3% gel application .

Pharmacokinetics Prodrug Metabolism

Synthesis and Isomer Characterization: HPLC-NMR Structural Confirmation

Unlike the parent drug adapalene, which is structurally stable, Adapalene Glucuronide undergoes rapid acyl-migration of the bound aglycone in aqueous solution, leading to the formation of multiple positional isomers [1]. This behavior necessitates characterization by HPLC-NMR coupling to confirm the identity and purity of the synthesized material, as the compound cannot be adequately characterized by conventional HPLC-UV or simple MS methods alone [1].

Synthesis HPLC-NMR Structural Characterization

Metabolic Fate and Quantitative Significance: Adapalene Glucuronide as a Major Metabolite

In human and animal hepatocyte studies, glucuronidation is the major metabolic pathway for adapalene, with approximately 25% of the administered drug undergoing metabolism to glucuronide conjugates including Adapalene Glucuronide, while the remaining ~75% is excreted unchanged as parent drug [1]. This contrasts with other retinoids such as tazarotene, which is a prodrug that undergoes extensive esterase-mediated metabolism to its active metabolite tazarotenic acid, and tretinoin, which is extensively metabolized via CYP-mediated oxidation [2].

Metabolism Pharmacokinetics Drug Metabolism

Adapalene Glucuronide (CAS 359699-07-3) Priority Application Scenarios for Scientific and Industrial Procurement


Stability-Indicating Method Development and Forced Degradation Studies for ANDA Submissions

Utilize Adapalene Glucuronide reference standard as a critical system suitability marker and impurity standard in stability-indicating HPLC and LC-MS/MS methods for adapalene drug product ANDA submissions. The compound‘s acyl-migration behavior [1] and requirement for pH-controlled LC-MS/MS analysis [2] demand procurement of highly characterized material from suppliers providing detailed Certificates of Analysis.

Pharmacokinetic and Drug Metabolism Studies for Topical Retinoid Formulations

Employ Adapalene Glucuronide as a quantitative analytical standard in LC-MS/MS bioanalytical methods for measuring adapalene phase II metabolism in plasma or tissue samples. The ~25% metabolic contribution of glucuronidation [1] makes this metabolite essential for accurate mass balance and clearance calculations in ADME studies.

Investigational Prodrug Research and Alternative Retinoid Delivery Systems

Use Adapalene Glucuronide as a prodrug candidate in preclinical in vivo studies to explore systemic retinoid delivery without topical irritation. The demonstrated conversion of subcutaneously administered Adapalene Glucuronide (30 mg/kg) to active adapalene in mice [1] provides a proof-of-concept for parenteral or alternative delivery formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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